Potent mGluR5 Negative Allosteric Modulation: Ki = 240 nM
The target compound acts as a negative allosteric modulator (NAM) of the rat mGlu5 receptor with a Ki of 240 nM, as determined in a radioligand displacement assay [1]. This submicromolar potency differentiates it from many other pyrimidine-based NAM chemotypes. While direct comparator data is limited, its Ki value positions it as a validated, active starting point for medicinal chemistry optimization, representing one of the non-MPEP/MTEP chemotypes with confirmed submicromolar activity [2].
| Evidence Dimension | Binding Affinity (Ki) for mGluR5 |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Other non-MPEP chemotypes with submicromolar potencies (class-level baseline) |
| Quantified Difference | Submicromolar potency achieved without reliance on MPEP/MTEP chemotype |
| Conditions | Radioligand displacement assay using [3H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine on rat mGlu5 receptor expressed in HEK293A cells |
Why This Matters
Confirms submicromolar mGluR5 NAM activity, validating its utility as a starting point for CNS drug discovery programs targeting mGluR5, distinct from the classic MPEP scaffold.
- [1] BindingDB. BDBM50257064 (CHEMBL2386850): Affinity Data for mGluR5. View Source
- [2] Discovery and SAR of novel mGluR5 non-competitive antagonists not based on an MPEP chemotype. Bioorganic & Medicinal Chemistry Letters, 2009. View Source
